REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Na].[CH3:17][C:18]([CH3:20])=O.O>ClCCCl>[CH:18]([N:13]1[CH2:14][CH2:15][N:10]([C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)[CH2:11][CH2:12]1)([CH3:20])[CH3:17] |^1:15|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred in a water bath at rt for 32 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting biphasic solution
|
Type
|
STIRRING
|
Details
|
is stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the DCE extract
|
Type
|
WASH
|
Details
|
is washed with water (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous extracts are extracted with DCE (2×50 mL)
|
Type
|
FILTRATION
|
Details
|
the combined DCE extracts are filtered through a phase separation tube
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the yellow oil obtained
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for a further 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The oily product obtained
|
Reaction Time |
32 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |